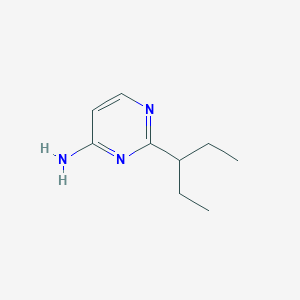

2-(Pentan-3-yl)pyrimidin-4-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H15N3 |

|---|---|

Molecular Weight |

165.24 g/mol |

IUPAC Name |

2-pentan-3-ylpyrimidin-4-amine |

InChI |

InChI=1S/C9H15N3/c1-3-7(4-2)9-11-6-5-8(10)12-9/h5-7H,3-4H2,1-2H3,(H2,10,11,12) |

InChI Key |

TZAKZXZNWBWZKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)C1=NC=CC(=N1)N |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 2-(Pentan-3-yl)pyrimidin-4-amine

This guide details the synthesis and characterization of 2-(Pentan-3-yl)pyrimidin-4-amine (also known as 2-(1-ethylpropyl)pyrimidin-4-amine).[1] This scaffold is a critical pharmacophore in medicinal chemistry, particularly in the development of Janus kinase (JAK) inhibitors and other ATP-competitive kinase antagonists, where the bulky lipophilic 2-substituent provides selectivity within the ATP-binding pocket.[1]

Executive Summary

The 2-alkyl-4-aminopyrimidine motif is a privileged structure in drug discovery.[1] The introduction of a pentan-3-yl group at the C2 position imparts specific steric bulk and lipophilicity (

Target Molecule:

-

IUPAC Name: 2-(Pentan-3-yl)pyrimidin-4-amine[1]

-

Molecular Formula:

[1] -

Molecular Weight: 165.24 g/mol [1]

Retrosynthetic Analysis

To ensure high regioselectivity and yield, we employ a convergent synthesis strategy. The pyrimidine ring is constructed via the condensation of a 1,3-electrophile (derived from acetonitrile) and a 1,3-binucleophile (the amidine).[1]

-

Disconnection A: C2–N3 and C4–N3 bonds.[1]

-

Synthon 1 (Binucleophile): 2-Ethylbutanamidine hydrochloride.[1]

-

Synthon 2 (Electrophile): 3-Ethoxyacrylonitrile (or its synthetic equivalent, sodium formylacetonitrile).[1]

Logical Pathway

-

Amidine Formation: Conversion of 2-ethylbutanenitrile to the amidine via the Pinner reaction.[1]

-

Electrophile Generation: Formylation of acetonitrile using ethyl formate.

-

Cyclocondensation: Base-mediated ring closure.[1]

Detailed Experimental Protocols

Phase 1: Synthesis of 2-Ethylbutanamidine Hydrochloride

Rationale: Direct purchase of specific alkyl amidines can be expensive or suffer from stability issues.[1] Synthesizing fresh amidine salt ensures optimal stoichiometry in the cyclization step.[1]

Reagents:

-

2-Ethylbutanenitrile (1.0 eq)[1]

-

Ethanol (anhydrous, 1.1 eq)[1]

-

HCl gas (excess) or Acetyl Chloride/Ethanol[1]

-

Ammonia (methanolic solution, 7 M)[1]

Protocol:

-

Imidate Formation (Pinner Reaction):

-

Charge a flame-dried 3-neck flask with 2-ethylbutanenitrile (100 mmol) and anhydrous diethyl ether (or dioxane).

-

Cool to 0°C under

. -

Add anhydrous ethanol (110 mmol).

-

Bubble dry HCl gas through the solution for 2–3 hours until saturation (monitored by weight gain). Alternatively, add acetyl chloride dropwise to ethanol at 0°C to generate anhydrous HCl in situ.[1]

-

Seal and store at 4°C for 24 hours. The ethyl 2-ethylbutanimidate hydrochloride precipitate typically forms.[1]

-

Validation: Check IR for disappearance of nitrile peak (

) and appearance of imidate C=N (

-

-

Ammonolysis:

Phase 2: Pyrimidine Cyclization

Rationale: We utilize 3,3-dimethoxypropanenitrile or generate sodium (E)-2-cyanoethen-1-olate in situ.[1] The latter is preferred for atom economy and reactivity.[1]

Reagents:

-

2-Ethylbutanamidine HCl (from Phase 1, 1.0 eq)[1]

-

3,3-Dimethoxypropanenitrile (1.1 eq) OR (Acetonitrile + Ethyl Formate + NaOEt)[1]

-

Sodium Ethoxide (NaOEt), 21% wt in EtOH (2.5 eq)[1]

-

Ethanol (anhydrous)[1]

Protocol:

-

Base Activation:

-

Condensation:

-

Add 3,3-dimethoxypropanenitrile (1.1 eq) dropwise.[1]

-

Alternative (Formylacetonitrile route): Pre-mix acetonitrile (1.1 eq) and ethyl formate (1.2 eq) with NaOEt (1.1 eq) in a separate flask for 2h to form the sodium enolate, then transfer to the amidine mixture.

-

Heat the mixture to reflux (80°C) for 6–12 hours.

-

Monitoring: Monitor by TLC (10% MeOH in DCM) or LC-MS for the product mass (

).

-

-

Workup:

-

Purification:

-

Recrystallize from Ethanol/Heptane (1:5) or perform Flash Column Chromatography (Gradient: 0

5% MeOH in DCM).[1] -

Target Purity: >98% (HPLC).

-

Analytical Characterization

Data Summary Table

| Parameter | Specification | Notes |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 115–118 °C | Dependent on crystal form |

| MS (ESI+) | Calc: 165.13 | |

| Yield | 65–75% (overall) | Based on nitrile precursor |

| Solubility | DMSO, Methanol, DCM | Sparingly soluble in water |

Spectroscopy

1H NMR (400 MHz, DMSO-d6):

- 8.05 (d, J = 5.8 Hz, 1H, H-6 pyrimidine)[1]

- 6.60 (br s, 2H, NH2 )[1]

- 6.15 (d, J = 5.8 Hz, 1H, H-5 pyrimidine)[1]

- 2.35 (tt, J = 7.2, 7.2 Hz, 1H, CH of pentan-3-yl)[1]

-

1.65 (m, 4H, 2

-

0.78 (t, J = 7.4 Hz, 6H, 2

Interpretation:

The diagnostic doublet at

Process Visualization

Figure 1: Convergent synthetic workflow for the production of 2-(Pentan-3-yl)pyrimidin-4-amine.

Safety & Handling (E-E-A-T)

-

Amidines: Hygroscopic and corrosive.[1] Handle in a glovebox or desiccator.[1] Inhalation can cause respiratory irritation.[1]

-

Nitriles: Precursors like 3-ethoxyacrylonitrile are toxic by ingestion and skin absorption.[1] Use double-gloving (nitrile) and work in a fume hood.[1]

-

Sodium Ethoxide: Pyrophoric hazard if dry; highly corrosive.[1] Use commercially available solutions where possible to minimize risk.[1]

References

-

Bagley, M. C., et al. (2010).[1] "A simple and rapid route to 4-aminopyrimidines."[1] Tetrahedron Letters, 51(3), 539-541.[1] Link[1]

-

Schenone, P., et al. (1990).[1] "Reaction of amidines with beta-aminonitriles." Journal of Heterocyclic Chemistry, 27(2), 295.[1] Link[1]

-

Vertex Pharmaceuticals. (2008).[1] "Pyrimidines as JAK Inhibitors." World Intellectual Property Organization, WO2008112695.[1] Link[1]

-

Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley.[1] (Standard reference for Pinner synthesis conditions).

Sources

Methodological & Application

Application Note: Optimizing High-Throughput Screening Campaigns for Pyrimidine-Based Kinase Inhibitors

Introduction: The Pyrimidine Privilege

In the landscape of kinase inhibitor discovery, the pyrimidine scaffold represents a "privileged structure."[1][2] Its ubiquity in FDA-approved drugs (e.g., Imatinib, Dasatinib, Palbociclib) stems from its ability to mimic the adenine ring of ATP, the natural cofactor of protein kinases.

However, screening pyrimidine-based libraries presents unique challenges. These planar, aromatic heterocycles are prone to aggregation and can exhibit intrinsic fluorescence, leading to high false-positive rates in standard intensity-based assays. This guide details a robust High-Throughput Screening (HTS) workflow designed to maximize the discovery of genuine Type I and Type II inhibitors while mitigating scaffold-specific artifacts.

Scientific Rationale & Mechanism

The ATP-Mimetic Binding Mode

To design an effective screen, one must understand the molecular interaction. Pyrimidine derivatives typically function as competitive inhibitors at the ATP-binding site. The core pyrimidine ring occupies the adenine pocket, forming critical hydrogen bonds with the kinase "hinge" region.[1]

-

N1 interaction: Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge.

-

C2/N3 interaction: often substituted to provide a Hydrogen Bond Donor (HBD) to the backbone Carbonyl.

This specific binding geometry dictates that our assay must be sensitive to competitive displacement at the ATP site.

Visualization: Hinge Region Interaction

The following diagram illustrates the critical pharmacophore features required for pyrimidine binding at the kinase hinge region.

Figure 1: Schematic of pyrimidine-based inhibitor interaction within the kinase ATP pocket, highlighting the critical competitive displacement mechanism.

Assay Platform Selection

For pyrimidine libraries, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the superior choice over standard Fluorescence Polarization (FP) or Absorbance.

Why TR-FRET?

-

Stokes Shift & Time Delay: Pyrimidines can be fluorescent in the blue/green region. TR-FRET uses Lanthanide cryptates (Europium/Terbium) with long fluorescence lifetimes. By introducing a time delay (50–100 µs) before measurement, short-lived background fluorescence from the library compounds is eliminated.

-

Ratiometric Readout: Normalizes for well-to-well volume variations and quenching effects.

Table 1: HTS Format Comparison for Pyrimidine Libraries

| Feature | Radiometric (³³P) | Fluorescence Polarization (FP) | TR-FRET (HTRF/LANCE) |

| Sensitivity | High | Moderate | High |

| Interference | Low | High (Compound Fluorescence) | Very Low (Time-Gated) |

| Throughput | Low (Wash steps) | High | Ultra-High (Homogeneous) |

| Cost | High (Waste disposal) | Low | Moderate |

| Suitability | Gold Standard (Validation) | Pre-screen only | Primary Screen |

Detailed HTS Protocol

Assay Type: Homogeneous TR-FRET Kinase Assay (e.g., Cisbio HTRF® or PerkinElmer LANCE® Ultra). Format: 384-well low-volume plates.[3]

Reagent Preparation

-

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35 (prevents aggregation), 1 mM DTT (fresh).

-

Enzyme Mix: Recombinant Kinase (0.5 – 5 nM final). Calibrate to convert <10% substrate to maintain initial velocity conditions.

-

Substrate/ATP Mix: Biotinylated-Peptide Substrate (at K_m) + ATP (at K_m, typically 10-50 µM).

-

Detection Mix: Streptavidin-XL665 (Acceptor) + Eu-Cryptate labeled anti-phospho-antibody (Donor) in EDTA buffer.

Step-by-Step Workflow

-

Compound Dispensing:

-

Dispense 50 nL of library compounds (in 100% DMSO) into 384-well plates using an acoustic dispenser (e.g., Echo 650).

-

Controls: Columns 1-2 (DMSO High Control), Columns 23-24 (Staurosporine Low Control).

-

-

Enzyme Addition:

-

Add 2.5 µL of Enzyme Mix to all wells.

-

Incubate for 10 minutes at RT (allows slow-binding inhibitors to equilibrate).

-

-

Reaction Initiation:

-

Add 2.5 µL of Substrate/ATP Mix .

-

Seal plate and incubate at RT for 60 minutes (linear phase).

-

-

Reaction Termination & Detection:

-

Add 5 µL of Detection Mix (containing EDTA to stop the kinase reaction).

-

Incubate for 1 hour at RT (signal stabilization).

-

-

Readout:

-

Read on a TR-FRET compatible reader (e.g., EnVision).

-

Excitation: 337 nm (Laser). Emission 1: 665 nm (FRET). Emission 2: 620 nm (Donor).[4]

-

Workflow Visualization

Figure 2: Linear workflow for the homogeneous TR-FRET kinase screening campaign.

Data Analysis & Quality Control

The Z-Prime (Z') Factor

The robustness of the assay must be validated using the Z-factor metric proposed by Zhang et al. (1999).[5][6] A Z' > 0.5 is mandatory for HTS.

- : Standard Deviation of Positive (DMSO) and Negative (Inhibitor) controls.

- : Mean signal of Positive and Negative controls.

Hit Selection Criteria

-

HTRF Ratio Calculation:

. -

Percent Inhibition:

-

Hit Cutoff: Typically set at Mean Activity + 3 SD of the sample field, or a fixed threshold of >50% inhibition.

Hit Validation & Orthogonal Testing

Pyrimidine scaffolds are prone to forming colloidal aggregates which sequester enzymes, leading to false positives.

Triton X-100 Counter-Screen

Re-test hits in the presence of 0.01% Triton X-100.

-

True Inhibitor: Potency remains unchanged.

-

Aggregator: Potency shifts significantly (loss of activity) as detergent disrupts the colloid.

Orthogonal Assay: Microfluidic Mobility Shift

Validate confirmed hits using a non-fluorescent method (e.g., Caliper LabChip). This separates phosphorylated product from substrate based on charge, eliminating fluorescence interference completely.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays.[7] Journal of Biomolecular Screening. [Link]

-

Unciti-Broceta, A., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]

-

Ma, H., et al. (2008). The challenge of selecting protein kinase assays for lead discovery optimization. Expert Opinion on Drug Discovery. [Link]

-

Cisbio Bioassays. HTRF Kinase Assay optimization guide. [Link]

Sources

- 1. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-<i>d</i>]pyrimidine scaffold [ouci.dntb.gov.ua]

- 3. Development of a high-throughput TR-FRET assay to identify inhibitors of the FAK-paxillin protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. assay.dev [assay.dev]

- 6. academic.oup.com [academic.oup.com]

- 7. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Kinase Profiling Assays for Pyrimidine-Based Compounds

Introduction

Protein kinases, enzymes that catalyze the phosphorylation of cellular substrates, represent one of the most critical classes of drug targets in modern medicine.[1][2][3] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them the focus of intense drug discovery efforts.[4][5][6] Within the vast landscape of kinase inhibitor discovery, pyrimidine-based compounds have emerged as a "privileged scaffold".[4][7] This is due to their structural capacity to form key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site, a feature leveraged by numerous FDA-approved drugs.[7][8][9]

However, the very feature that makes the pyrimidine core so effective—its ability to bind the conserved ATP pocket—also presents a significant challenge: achieving selectivity.[8][10][11] A compound designed for one kinase may inhibit dozens of others, leading to off-target effects and potential toxicity.[12][13] Therefore, comprehensive kinase profiling is not merely a step in the drug discovery process; it is the cornerstone of developing safe and effective pyrimidine-based kinase inhibitors.

This guide provides an in-depth exploration of the key biochemical and biophysical assays essential for characterizing pyrimidine-based compounds. It is designed for researchers, scientists, and drug development professionals, moving beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and self-validating approach to kinase inhibitor profiling.

Chapter 1: Foundational Principles for Profiling Pyrimidine-Based Inhibitors

A successful profiling campaign is built on a strong understanding of the inhibitor's mechanism and the nuances of the assay systems used. For pyrimidine-based compounds, which predominantly act as ATP-competitive inhibitors, several factors are paramount.

The Primacy of ATP Concentration

The vast majority of pyrimidine-based inhibitors function by competing directly with ATP for binding to the kinase active site.[7][11][14] This competitive relationship means that the measured potency (IC₅₀) of an inhibitor is highly dependent on the concentration of ATP in the assay. This is mathematically described by the Cheng-Prusoff equation: IC₅₀ = Kᵢ (1 + [ATP]/Kₘ).[15]

-

Biochemical Assays (Low ATP): Many in vitro kinase assays are run at or near the Michaelis constant (Kₘ) of ATP for the specific kinase.[15][16] This condition maximizes enzymatic activity and sensitivity, making it easier to detect inhibitors. An IC₅₀ measured at ATP Kₘ reflects twice the inhibitor's binding affinity (Kᵢ).[15][16] This is ideal for initial screening and for ranking the intrinsic affinity of compounds.

-

Cellular Environment (High ATP): In stark contrast, the intracellular concentration of ATP is in the millimolar (mM) range, typically far exceeding the Kₘ of most kinases.[15][16][17] At these high ATP concentrations, an inhibitor requires a much higher concentration to achieve 50% inhibition. Consequently, an IC₅₀ value from a low-ATP biochemical assay can be misleadingly potent compared to its actual efficacy in a cellular context.[16][17]

Expert Insight: It is critical to perform assays at both low (Kₘ) and high (e.g., 1 mM) ATP concentrations.[17][18][19] The Kₘ-ATP assay reveals the intrinsic binding affinity, crucial for structure-activity relationship (SAR) studies. The high-ATP assay provides a more physiologically relevant measure of potency and is a better predictor of cellular activity.[17][19] A significant drop-off in potency at high ATP is a key characteristic of ATP-competitive inhibitors.

The Biochemical vs. Cell-Based Assay Dichotomy

Profiling data is generated from two complementary worlds: the clean, controlled environment of a biochemical assay and the complex, dynamic reality of a live cell.

-

Biochemical Assays: These assays use purified recombinant kinase, a specific substrate, and the test compound in a buffered solution. They are essential for measuring the direct inhibitory activity of a compound on its target enzyme without confounding factors.[5]

-

Cell-Based Assays: These assays measure the effect of a compound on kinase activity within a living cell. They inherently account for crucial drug-like properties such as cell membrane permeability, efflux pump susceptibility, intracellular target engagement, and competition with endogenous ATP.[15][16] A compound that is potent biochemically but inactive in a cell-based assay likely has poor cellular penetration or stability. Technologies like NanoBRET™ are powerful tools for quantifying target engagement in live cells.[7]

General Kinase Profiling Workflow

A logical, tiered approach is essential for efficient and comprehensive kinase inhibitor characterization. The workflow ensures that resources are focused on the most promising compounds.

Chapter 2: Biochemical Assays for Direct Inhibition

These methods are the workhorses of kinase profiling, directly measuring the catalytic transfer of phosphate from ATP to a substrate.

Protocol 1: Radiometric Filter-Binding Assay (³³P-ATP)

Considered the "gold standard" in kinase profiling, this assay directly and unambiguously measures the incorporation of a radiolabeled phosphate into a substrate.[3][12][19] Its universal applicability and resistance to compound interference make it a highly reliable method.[19]

Principle: The kinase reaction is performed with [γ-³³P]-ATP. The ³³P-labeled phosphate is transferred to the substrate (typically a peptide or protein). The reaction mixture is then spotted onto a phosphocellulose filter membrane, which binds the charged peptide/protein substrate but not the negatively charged ATP.[20] After washing away the unbound [γ-³³P]-ATP, the radioactivity remaining on the filter, which is proportional to kinase activity, is quantified by scintillation counting.[20]

Detailed Step-by-Step Methodology:

-

Compound Preparation:

-

Prepare a 10 mM stock solution of the pyrimidine-based compound in 100% DMSO.

-

Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This will be the source plate for the assay.

-

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35. Note: Buffer components may need optimization for specific kinases.

-

Kinase/Substrate Mix: Dilute the kinase and its corresponding peptide/protein substrate in the assay buffer to 2.5x the final desired concentration.

-

ATP Mix: Prepare a solution of unlabeled ("cold") ATP and [γ-³³P]-ATP in water. For a Kₘ ATP assay, the cold ATP concentration should be at the Kₘ of the kinase. For a high ATP assay, use 1 mM cold ATP. The final concentration in the reaction should be 5x.

-

-

Assay Procedure (in a 96-well plate):

-

Add 2 µL of diluted compound/DMSO to the appropriate wells.

-

Add 10 µL of the Kinase/Substrate Mix to all wells.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.

-

Initiate the reaction by adding 8 µL of the ATP Mix to all wells. Final reaction volume is 20 µL.

-

Incubate the plate at 30°C for a predetermined time (e.g., 30-120 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding 20 µL of 3% phosphoric acid.

-

-

Detection:

-

Transfer 30 µL from each well onto a phosphocellulose filter mat (e.g., P81).

-

Wash the filter mat 3-4 times with 0.75% phosphoric acid to remove unbound ATP.

-

Perform a final wash with acetone and allow the mat to air dry completely.

-

Place the dried mat in a sample bag with scintillation fluid and seal.

-

Quantify the ³³P signal using a microplate scintillation counter.

-

-

Data Analysis:

-

Calculate percent inhibition for each compound concentration relative to the DMSO-only (0% inhibition) and no-enzyme (100% inhibition) controls.

-

Plot percent inhibition versus the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

-

Protocol 2: Luminescence-Based ATP-Depletion Assay (Kinase-Glo®)

This homogeneous "add-mix-read" assay is a popular alternative to radiometric methods, offering high throughput and sensitivity without the need for radioactivity.[21][22][23]

Principle: Kinase activity consumes ATP in the reaction well. After the kinase reaction, a detection reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal.[21][22] Therefore, a high luminescent signal corresponds to low kinase activity (high inhibition), and a low signal corresponds to high kinase activity (low inhibition).[1][24]

Detailed Step-by-Step Methodology:

-

Compound and Reagent Preparation:

-

Prepare compound dilutions in DMSO as described in Protocol 1.

-

Prepare Kinase, Substrate, and ATP solutions in an appropriate kinase buffer. The total reaction volume will be small (e.g., 5 µL).

-

-

Assay Procedure (in a 384-well, white, solid-bottom plate):

-

Dispense a small volume (e.g., 25 nL) of compound/DMSO into the wells using an acoustic dispenser or multichannel pipette.

-

Add 2.5 µL of kinase solution to each well.

-

Add 2.5 µL of substrate/ATP solution to initiate the reaction.

-

Incubate at room temperature for 1 hour.

-

-

Detection:

-

Reconstitute the Kinase-Glo® reagent according to the manufacturer's instructions (e.g., Promega Kinase-Glo® Luminescent Kinase Assay Platform).[21][25]

-

Add 5 µL of the Kinase-Glo® reagent to each well.

-

Mix on a plate shaker for 2 minutes.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a plate reader.[4]

-

-

Data Analysis:

-

Data analysis is identical to Protocol 1, with the understanding that the raw signal is inversely proportional to kinase activity.

-

Chapter 3: Biophysical Assays for Direct Binding

Biophysical assays are powerful orthogonal methods that measure the direct physical interaction between the compound and the kinase, independent of enzymatic activity.[26][27] They are invaluable for confirming that a compound is a true binder, determining binding affinity (Kᴅ), and can be used for kinases that are difficult to assay enzymatically.

Protocol 3: Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay

DSF is a rapid and cost-effective method to screen for compound binding.[26][27]

Principle: The stability of a protein against thermal denaturation is increased upon ligand binding.[27][28] DSF monitors the thermal unfolding of a kinase in the presence of a fluorescent dye (e.g., SYPRO Orange) that binds to exposed hydrophobic regions of the unfolded protein.[29] As the temperature is gradually increased, the protein unfolds, causing an increase in fluorescence. The temperature at which 50% of the protein is unfolded is the melting temperature (Tₘ). A binding compound will stabilize the kinase, resulting in a positive "thermal shift" (ΔTₘ).[27][28]

Detailed Step-by-Step Methodology:

-

Reagent Preparation:

-

Kinase Stock: Purified kinase at ~0.2-0.5 mg/mL in a suitable buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).

-

Compound Stock: 10 mM compound in 100% DMSO.

-

Dye Stock: SYPRO Orange (e.g., from Invitrogen) diluted 5000x. Prepare a 20x working solution in the kinase buffer.

-

-

Assay Procedure (in a 96- or 384-well qPCR plate):

-

In each well, add kinase buffer, 2 µL of 20x dye, and 1 µL of compound/DMSO to reach a final volume of 19 µL. The final DMSO concentration should be kept constant (e.g., 5%).

-

Add 1 µL of kinase solution to each well. Final volume is 20 µL.

-

Seal the plate securely with an optical seal.

-

Centrifuge briefly to collect the contents at the bottom of the wells.

-

-

Detection:

-

Place the plate in a real-time PCR instrument.

-

Set the instrument to monitor fluorescence (e.g., ROX channel for SYPRO Orange) while ramping the temperature from 25°C to 95°C at a rate of 1°C/minute.

-

-

Data Analysis:

-

Plot fluorescence versus temperature for each well. The resulting curve will be sigmoidal.

-

Calculate the Tₘ by fitting the curve to a Boltzmann equation or by finding the peak of the first derivative.

-

The thermal shift (ΔTₘ) is the Tₘ of the kinase with the compound minus the Tₘ of the kinase with DMSO alone. A ΔTₘ > 2°C is generally considered a significant shift.

-

Protocol 4: Surface Plasmon Resonance (SPR)

SPR is a powerful, label-free technology that provides detailed kinetic information about the binding interaction, including association (kₐ) and dissociation (kₑ) rates, in addition to the equilibrium dissociation constant (Kᴅ).[30][31]

Principle: A kinase is immobilized on the surface of a gold sensor chip. A solution containing the pyrimidine-based compound (the "analyte") is flowed over the surface. Binding of the compound to the kinase changes the refractive index at the surface, which is detected in real-time as a change in the SPR signal, measured in Response Units (RU).[32]

Detailed Step-by-Step Methodology:

-

Immobilization:

-

Choose a sensor chip (e.g., a CM5 chip for amine coupling).

-

Activate the surface using a mixture of EDC/NHS.

-

Immobilize the kinase onto the surface via amine coupling in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0). Aim for a density that will give a good signal for a small molecule (~100-200 RU).

-

Deactivate any remaining active esters with ethanolamine. A reference channel should be prepared in the same way but without the kinase.

-

-

Binding Analysis:

-

Prepare a serial dilution of the pyrimidine compound in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO).

-

Inject the compound solutions over the kinase and reference surfaces at a constant flow rate, starting with the lowest concentration.

-

The "association" phase occurs during the injection, as the compound binds to the kinase.

-

The "dissociation" phase follows, where running buffer is flowed over the surface and the compound dissociates.

-

Between cycles, a regeneration solution (e.g., a short pulse of high salt or low pH) may be needed to remove all bound compound.

-

-

Data Analysis:

-

The reference channel signal is subtracted from the active channel signal to correct for bulk refractive index changes.

-

The resulting sensorgrams (Response vs. Time) are globally fitted to a binding model (e.g., a 1:1 Langmuir model) using the instrument's software.

-

This fitting process yields the kinetic rate constants kₐ (on-rate) and kₑ (off-rate).

-

The equilibrium dissociation constant is calculated as Kᴅ = kₑ / kₐ.

-

Chapter 4: Data Presentation and Interpretation

Clear and concise data presentation is crucial for making informed decisions.

Summarizing Potency and Selectivity Data

Quantitative data for a lead compound should be summarized in a table. This allows for easy comparison of on-target potency versus off-target activity.

| Kinase Target | Assay Type | ATP Conc. | IC₅₀ / Kᴅ (nM) | Notes |

| Target Kinase A | Radiometric | Kₘ (10 µM) | 15 | High intrinsic potency |

| Target Kinase A | Radiometric | 1 mM | 250 | ~17-fold shift, expected for ATP-comp. |

| Target Kinase A | DSF | N/A | ΔTₘ = +8.5 °C | Strong target engagement |

| Target Kinase A | SPR | N/A | Kᴅ = 25 nM | Confirms binding affinity |

| Off-Target Kinase B | Radiometric | Kₘ (25 µM) | 1,200 | >80-fold selective over target |

| Off-Target Kinase C | Radiometric | Kₘ (50 µM) | >10,000 | Clean |

| Off-Target Kinase D | Radiometric | Kₘ (5 µM) | 85 | Potential off-target liability |

Table 1: Example profiling data for a hypothetical pyrimidine-based compound.

Interpreting the Results

-

Potency: A low nanomolar IC₅₀ or Kᴅ value indicates a potent compound.

-

Mechanism: A significant increase in IC₅₀ at high ATP concentration is a hallmark of an ATP-competitive inhibitor.[15][16]

-

Selectivity: The ratio of IC₅₀ values between off-targets and the primary target defines the selectivity. A >100-fold selectivity is often desired.

-

Data Correlation: There should be good agreement between the Kₘ-ATP IC₅₀ from activity assays and the Kᴅ from biophysical assays.[33] Discrepancies may suggest assay artifacts or complex binding mechanisms.

-

Kinetic Selectivity: SPR data can reveal compounds that, despite having similar affinities (Kᴅ), have very different residence times (1/kₑ) on their targets, a parameter that can be a better predictor of in vivo efficacy.[33][34]

References

-

Kitagawa, D., et al. (2014). Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. Journal of Biomolecular Screening. [Link]

-

A high-throughput radiometric kinase assay. Methods in Molecular Biology. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry. [Link]

-

Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience. [Link]

-

A Novel, Fluorescence Polarization- Based Assay for Detecting Tyrosine Kinase Activity. PanVera Corp. [Link]

-

Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in Molecular Biology. [Link]

-

Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

-

Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

-

Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [Link]

-

Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases. eLife. [Link]

-

Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry. ResearchGate. [Link]

-

Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. PMC. [Link]

-

An Introduction to Surface Plasmon Resonance. BenchSci. [Link]

-

Radiometric Assay Brochure. Reaction Biology. [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

-

Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. [Link]

-

ATP-Mediated Kinome Selectivity: The Missing Link in Understanding the Contribution of Individual JAK Kinase Isoforms to Cellular. ACS Publications. [Link]

-

Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein. Bio-protocol. [Link]

-

A High-Throughput Radiometric Kinase Assay. PubMed. [Link]

-

Profiling the kinetic selectivity of kinase marketed drugs. Enzymlogic. [Link]

-

Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. [Link]

-

Kinase assays. BMG LABTECH. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ACS Publications. [Link]

-

How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

-

Fluorescence polarization assays in high-throughput screening and drug discovery: a review. PMC. [Link]

-

Fluorescence Polarization Assays: Principles & Applications. BPS Bioscience. [Link]

-

Fluorescence Polarization Detection. BMG LABTECH. [Link]

-

Differential Scanning Fluorimetry (DSF). Unchained Labs. [Link]

-

Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments. Scientific Reports. [Link]

-

Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. ResearchGate. [Link]

-

Comparison of results from surface plasmon resonance (SPR) and activity-based off-chip mobility shift assay. ResearchGate. [Link]

-

Fluorescence detection techniques for protein kinase assay. ResearchGate. [Link]

-

KINASE PROFILING & SCREENING. Reaction Biology. [Link]

-

Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment. Frontiers. [Link]

-

A game changer in cancer kinase target profiling. ASBMB. [Link]

-

Challenges of developing small-molecule kinase inhibitors for brain tumors and the need for emphasis on free drug levels. PMC. [Link]

Sources

- 1. bmglabtech.com [bmglabtech.com]

- 2. bellbrooklabs.com [bellbrooklabs.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. reactionbiology.com [reactionbiology.com]

- 6. A game changer in cancer kinase target profiling [asbmb.org]

- 7. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. pnas.org [pnas.org]

- 11. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Characterization of prevalent tyrosine kinase inhibitors and their challenges in glioblastoma treatment [frontiersin.org]

- 15. kinaselogistics.com [kinaselogistics.com]

- 16. shop.carnabio.com [shop.carnabio.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. reactionbiology.com [reactionbiology.com]

- 19. reactionbiology.com [reactionbiology.com]

- 20. A high-throughput radiometric kinase assay - PMC [pmc.ncbi.nlm.nih.gov]

- 21. promega.com [promega.com]

- 22. ebiotrade.com [ebiotrade.com]

- 23. bpsbioscience.com [bpsbioscience.com]

- 24. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Kinase-Glo® Luminescent Kinase Assay Platform Protocol [promega.jp]

- 26. Kinase inhibitor selectivity profiling using differential scanning fluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]

- 29. Three Essential Resources to Improve Differential Scanning Fluorimetry (DSF) Experiments | bioRxiv [biorxiv.org]

- 30. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Kinetic studies of small molecule interactions with protein kinases using biosensor technology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. bioradiations.com [bioradiations.com]

- 33. researchgate.net [researchgate.net]

- 34. Profiling the kinetic selectivity of kinase marketed drugs | Enzymlogic [enzymlogic.com]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Efficacy of Pyrimidine Inhibitors in Cell Culture

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with pyrimidine inhibitors in cell culture. This resource is designed to provide in-depth, actionable insights to diagnose and resolve issues of low or inconsistent efficacy. Our approach is rooted in scientific first principles, combining established protocols with field-proven expertise to help you navigate the complexities of in vitro pharmacology.

Introduction: The Central Role of Pyrimidines and Their Inhibition

Pyrimidine inhibitors are a cornerstone of modern therapeutics, targeting critical enzymes involved in the de novo synthesis of pyrimidine nucleotides, such as dihydroorotate dehydrogenase (DHODH) and thymidylate synthase (TS). These pathways are fundamental for DNA and RNA synthesis, and their upregulation is a hallmark of rapidly proliferating cells, including cancer cells and activated lymphocytes. Consequently, inhibitors of these pathways have found broad applications in oncology and immunology.

However, translating the theoretical potency of these inhibitors into consistent, reproducible efficacy in cell culture can be fraught with challenges. This guide will walk you through a logical, evidence-based troubleshooting process to identify and rectify the root causes of diminished inhibitor performance.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Question 1: My pyrimidine inhibitor shows significantly lower potency (higher IC50) in my cell-based assay compared to the published data. What are the primary factors I should investigate?

This is a common and multifaceted issue. The discrepancy often arises from a combination of factors related to the compound itself, the specific cell line used, and the experimental conditions. We can break down the troubleshooting process into three main pillars: Compound Integrity & Behavior , Cellular Context , and Assay Parameters .

The inhibitor's physical and chemical properties in your specific experimental setup are a critical starting point.

-

Is your inhibitor degrading in the culture medium? Many small molecules, including some pyrimidine analogs, can be unstable in aqueous solutions, especially at 37°C and in the presence of serum components.

-

Troubleshooting Protocol: Assessing Compound Stability

-

Prepare your pyrimidine inhibitor in your complete cell culture medium at the final working concentration.

-

Incubate the inhibitor-medium mixture under standard cell culture conditions (e.g., 37°C, 5% CO2) for various time points (e.g., 0, 2, 8, 24, 48, 72 hours).

-

At each time point, collect an aliquot of the medium.

-

Analyze the concentration of the active compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

A significant decrease in the parent compound concentration over time indicates instability.

-

-

-

Is the inhibitor binding to serum proteins? Fetal Bovine Serum (FBS) and other serum components contain abundant proteins like albumin that can bind to small molecules, reducing the free, bioavailable concentration of your inhibitor.

-

Expert Insight: The published IC50 value may have been determined in low-serum or serum-free conditions. If your assay uses 10% FBS, the effective concentration of the free inhibitor could be substantially lower than the nominal concentration you added.

-

Troubleshooting Step: Test the inhibitor's efficacy in parallel assays with varying serum concentrations (e.g., 10%, 5%, 2%, and serum-free). A significant increase in potency as serum concentration decreases is a strong indicator of serum protein binding.

-

-

Has the inhibitor precipitated out of solution? Solubility is a key factor. If the inhibitor's concentration exceeds its solubility limit in the culture medium, it will precipitate, drastically lowering the bioavailable concentration.

-

Troubleshooting Step: After preparing the medium containing the inhibitor, visually inspect it for any precipitate or cloudiness, both immediately and after incubation. Centrifuge a sample of the medium and check for a pellet. If solubility is a concern, consider using a lower concentration range or exploring alternative solubilizing agents (ensure they don't affect cell health).

-

The specific biology of your chosen cell line is paramount.

-

Does your cell line express the intended target at sufficient levels? The efficacy of a targeted inhibitor is directly proportional to the presence of its target.

-

Troubleshooting Protocol: Verifying Target Expression

-

Lyse the cells from your culture.

-

Perform a Western blot to detect the target protein (e.g., DHODH). Include a positive control cell line known to express the target and a negative control if available.

-

Alternatively, use quantitative PCR (qPCR) to measure the mRNA expression level of the target gene.

-

If target expression is low or absent, the inhibitor will have no target to engage, resulting in low efficacy.

-

-

-

Are your cells exhibiting intrinsic or acquired resistance? Cells can develop resistance to pyrimidine inhibitors through various mechanisms.

-

Upregulation of Salvage Pathways: Cells can bypass the de novo pyrimidine synthesis pathway by utilizing salvage pathways, which recycle pyrimidines from the extracellular environment. The presence of uridine or cytidine in the culture medium can rescue cells from the effects of DHODH inhibitors, for instance.

-

Target Mutations: Pre-existing or acquired mutations in the target enzyme can prevent the inhibitor from binding effectively.

-

Drug Efflux Pumps: Overexpression of efflux pumps, such as P-glycoprotein (P-gp) or Multidrug Resistance-associated Proteins (MRPs), can actively transport the inhibitor out of the cell, preventing it from reaching its intracellular target.

Troubleshooting Workflow for Resistance Mechanisms

Caption: Logical workflow for diagnosing potential cellular resistance mechanisms.

-

-

What is the metabolic state and proliferation rate of your cells? Pyrimidine inhibitors primarily affect rapidly dividing cells that have a high demand for nucleotide synthesis. If your cells are quiescent, confluent, or slow-growing, the impact of the inhibitor will be significantly blunted.

-

Expert Insight: Ensure your cells are in the exponential growth phase during the experiment. Cell density at the time of treatment is critical. High cell density can lead to nutrient depletion, changes in pH, and contact inhibition, all of which can alter cellular metabolism and drug sensitivity.

-

The design of your experiment can profoundly influence the outcome.

-

Is the assay endpoint appropriate for the inhibitor's mechanism of action? Pyrimidine inhibitors are typically cytostatic rather than cytotoxic, meaning they inhibit cell proliferation rather than directly inducing cell death.

-

Expert Insight: If you are using an assay that measures cytotoxicity (e.g., LDH release), you may not see a strong effect. Assays that measure cell proliferation or metabolic activity (e.g., BrdU incorporation, CellTiter-Glo®, or direct cell counting) are more appropriate.

-

-

Is the treatment duration long enough? The phenotypic effects of inhibiting nucleotide synthesis may take time to manifest. A 24-hour incubation might be insufficient.

-

Troubleshooting Step: Perform a time-course experiment, assessing cell viability/proliferation at multiple time points (e.g., 24, 48, 72, 96 hours) to determine the optimal treatment duration.

-

Summary of Key Troubleshooting Parameters

| Parameter Category | Specific Factor to Investigate | Recommended Action |

| Compound | Stability in Media | Perform HPLC/LC-MS analysis over time. |

| Serum Protein Binding | Test efficacy in varying serum concentrations. | |

| Solubility | Visually inspect for precipitation; consider formulation. | |

| Cellular | Target Expression | Verify protein/mRNA levels via Western blot/qPCR. |

| Salvage Pathway Activity | Test in pyrimidine-depleted medium. | |

| Efflux Pump Activity | Co-treat with efflux pump inhibitors. | |

| Proliferation Rate | Ensure cells are in exponential growth phase. | |

| Assay | Endpoint Measurement | Use a proliferation/viability assay (e.g., CellTiter-Glo®). |

| Treatment Duration | Conduct a time-course experiment (24-96h). |

Question 2: I've confirmed my inhibitor is stable and my cells express the target, but the efficacy is still low. How can I definitively test if cellular uptake or efflux is the problem?

This is an excellent question that moves our troubleshooting to the next level: quantifying the intracellular concentration of the inhibitor.

Experimental Protocol: Measuring Intracellular Drug Concentration

This protocol provides a direct measure of how much inhibitor is getting into and staying inside your cells.

-

Cell Plating: Plate your cells in a multi-well plate (e.g., 6-well) and grow them to the desired confluency (typically 70-80%).

-

Inhibitor Treatment: Treat the cells with the pyrimidine inhibitor at a relevant concentration (e.g., the expected IC50 or 10x the IC50). Include an untreated control.

-

Incubation: Incubate for a defined period (e.g., 2-4 hours).

-

Cell Harvesting & Lysis:

-

Aspirate the medium.

-

Wash the cell monolayer three times with ice-cold Phosphate-Buffered Saline (PBS) to remove any extracellular inhibitor.

-

Add a known volume of lysis buffer (e.g., methanol or acetonitrile) to each well to lyse the cells and precipitate proteins.

-

Scrape the cells and collect the lysate.

-

-

Sample Processing:

-

Vortex the lysate vigorously.

-

Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the protein precipitate.

-

Carefully collect the supernatant, which contains the intracellular inhibitor.

-

-

Quantification: Analyze the concentration of the inhibitor in the supernatant using LC-MS/MS. A standard curve of the inhibitor in the same lysis buffer must be prepared to ensure accurate quantification.

-

Data Normalization: Measure the total protein content in the cell pellet (e.g., using a BCA assay) or perform a parallel cell count. Normalize the intracellular inhibitor amount to the number of cells or total protein amount (e.g., pmol/10^6 cells or pmol/mg protein).

Interpreting the Results:

-

Low Intracellular Concentration: If the intracellular concentration is significantly lower than the extracellular concentration, this points towards poor membrane permeability or active efflux.

-

High Intracellular Concentration: If the intracellular concentration is high but efficacy is still low, this suggests that downstream mechanisms are at play (e.g., target mutation, bypass pathways).

Visualizing the Drug Transport Problem

Caption: Model of poor inhibitor efficacy due to low uptake and/or active efflux.

Concluding Remarks

Troubleshooting low efficacy of pyrimidine inhibitors requires a systematic, evidence-based approach. By dissecting the problem into its core components—the compound, the cell, and the assay—researchers can efficiently diagnose the underlying cause. Always begin by verifying the fundamentals: compound stability, target expression, and appropriate assay design. If issues persist, more advanced investigations into cellular uptake, efflux, and metabolic bypass mechanisms are warranted. This structured methodology not only solves the immediate problem but also builds a deeper understanding of the complex interplay between a drug and a biological system.

References

-

Title: The impact of plasma protein binding on drug development: a critical review. Source: Clinical Pharmacokinetics URL: [Link]

-

Title: Dihydroorotate Dehydrogenase (DHODH) As a Target for Chemotherapy. Source: Medicinal Research Reviews URL: [Link]

-

Title: The pyrimidine salvage pathway: a new target for cancer therapy. Source: Cancer Letters URL: [Link]

-

Title: ABC Transporters and Their Role in Drug Resistance. Source: Annual Review of Biochemistry URL: [Link]

Technical Support Center: Reducing Off-Target Effects of Pyrimidine-Based Kinase Inhibitors

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with pyrimidine-based kinase inhibitors. The pyrimidine scaffold is a cornerstone in medicinal chemistry, known for its ability to mimic the adenine ring of ATP and interact with the hinge region of kinase active sites.[1][2][3] However, this same feature contributes to the primary challenge in their development: off-target activity. Due to the high conservation of the ATP-binding pocket across the human kinome, achieving inhibitor selectivity is a significant hurdle.[4][5][6]

This resource provides in-depth, experience-driven answers to common challenges, offering not just solutions but the underlying rationale to empower your research decisions. We will explore the root causes of off-target effects and provide structured troubleshooting guides with detailed protocols to help you validate your findings and optimize your inhibitor's selectivity profile.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial questions and concerns researchers face when working with pyrimidine-based kinase inhibitors.

Q1: My pyrimidine-based inhibitor is showing significant activity against multiple, unrelated kinases in a kinome scan. Is this expected?

A1: Yes, this is a common observation, particularly in early-stage discovery. The pyrimidine core acts as a "privileged scaffold" because it effectively mimics the adenine of ATP, allowing it to bind to the hinge region of many kinases.[2][3] Promiscuity is often inherent to this inhibitor class. The key is to quantify this activity and determine if a therapeutic window exists between your primary target and the off-targets. Initial broad activity is not necessarily a failure but rather a starting point for optimization.[4]

Q2: What is the difference between direct and indirect off-target effects?

A2: This is a critical distinction for interpreting your results.

-

Direct Off-Target Effects: Occur when your inhibitor binds directly to and modulates the activity of an unintended kinase or protein.[7][8] This is a result of molecular interaction.

-

Indirect Off-Target Effects: Occur when the inhibition of your primary target leads to downstream changes in a signaling pathway that affect the activity of other proteins.[8] For example, inhibiting Kinase A might stop the activation of Kinase B, making it appear as if Kinase B is an off-target.

Distinguishing between these is vital for accurate data interpretation.[8]

Q3: How can I quickly assess if my inhibitor is ATP-competitive?

A3: A straightforward method is to measure the inhibitor's IC50 value in a biochemical assay at two different ATP concentrations: one at or below the Michaelis constant (Km) of ATP for the kinase, and another at a significantly higher concentration (e.g., 10-fold higher).[9] If the inhibitor is ATP-competitive, you will observe a rightward shift (an increase) in the IC50 value at the higher ATP concentration.[10] This indicates that more inhibitor is required to achieve the same level of inhibition when competing with more ATP.

Q4: My inhibitor's potency is high in a biochemical assay but weak in my cell-based assay. What could be the cause?

A4: This discrepancy is common and points to several potential factors beyond direct target binding:

-

Cell Permeability: The compound may have poor membrane permeability and is not reaching its intracellular target.[11]

-

Efflux Pumps: The inhibitor could be actively transported out of the cell by efflux pumps like P-glycoprotein.

-

High Intracellular ATP: Cellular ATP concentrations (millimolar range) are much higher than those typically used in biochemical assays (micromolar range).[12] This high concentration of the natural competitor (ATP) can significantly reduce the apparent potency of an ATP-competitive inhibitor.

-

Compound Stability: The inhibitor may be unstable or rapidly metabolized in the cell culture medium or within the cell.[11]

It is crucial to validate target engagement directly within a cellular context to address these possibilities.[13][14]

Q5: What is considered a "good" selectivity profile for a kinase inhibitor?

A5: There is no universal answer, as the required selectivity depends on the therapeutic context. However, a common goal is to achieve at least a 100-fold selectivity window (IC50 of off-target / IC50 of on-target) for potent off-targets. For closely related kinases within the same family, a 10-fold selectivity may be considered acceptable initially. The ultimate goal is to develop a compound where the on-target therapeutic effects are achieved at concentrations well below those that cause off-target toxicities.[10]

Part 2: Troubleshooting Guides & Detailed Protocols

This section provides structured approaches to common experimental problems, complete with step-by-step protocols.

Guide 1: High Number of Hits in a Kinome-Wide Profiling Assay

Problem: Your initial kinome scan (e.g., KINOMEscan®, Reaction Biology HotSpot) at a single high concentration (e.g., 1 µM) reveals that your pyrimidine-based inhibitor binds to dozens of kinases with significant inhibition (>90%).

Causality: This promiscuity stems from the conserved nature of the ATP-binding site, which your inhibitor is designed to target.[5] At high concentrations, even weak binding interactions can appear significant. The goal is to differentiate potent, therapeutically relevant off-targets from assay artifacts or low-affinity interactions.

Workflow for Deconvoluting Promiscuity

Protocol 1: Dose-Response Validation of Off-Target Hits (Biochemical)

This protocol outlines a typical luminescence-based assay (e.g., ADP-Glo™) to determine the IC50 values for your primary target and the top off-targets identified in a screening campaign.[15]

Objective: To quantify the potency (IC50) of your inhibitor against a panel of kinases.

Materials:

-

Recombinant kinases (primary target and off-targets)

-

Specific peptide substrates for each kinase

-

Kinase reaction buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[15]

-

Ultra-Pure ATP

-

Test inhibitor, serially diluted in 100% DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Inhibitor Plate Preparation: Create a 10-point, 3-fold serial dilution of your inhibitor in a DMSO plate. For example, start with a 10 mM stock and dilute down. This will be your intermediate plate.

-

Assay Plate Stamping: Transfer a small volume (e.g., 100 nL) from the DMSO plate to the final assay plate. This results in a consistent, low final DMSO concentration (e.g., <1%).

-

Kinase/Substrate Addition: Prepare a master mix of kinase and its specific substrate in kinase reaction buffer. Add this mix to the wells containing the inhibitor.

-

Initiate Reaction: Prepare an ATP solution in kinase reaction buffer (concentration should be near the Kₘ for each specific kinase). Add the ATP solution to all wells to start the reaction.

-

Incubation: Incubate the plate at room temperature for a pre-optimized time (e.g., 60 minutes).

-

ADP Detection:

-

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[15]

-

Add 10 µL of Kinase Detection Reagent to each well. This converts the generated ADP back to ATP and provides the luciferase/luciferin for the light-generating reaction. Incubate for 30-60 minutes at room temperature.[15]

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Plot the relative light units (RLU) against the logarithm of the inhibitor concentration. Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC50 value.

Data Presentation: Example Selectivity Profile

After determining the IC50 values, summarize the data in a table to clearly visualize the selectivity profile.

| Kinase Target | IC50 (nM) | Fold-Selectivity (vs. Primary Target) |

| Primary Target (e.g., Kinase X) | 15 | 1 |

| Off-Target A | 150 | 10 |

| Off-Target B | 450 | 30 |

| Off-Target C | 2,100 | 140 |

| Off-Target D | >10,000 | >667 |

This table clearly shows that the inhibitor is 10-fold selective for the primary target over Off-Target A, but highly selective against Off-Target D.

Guide 2: Discrepancy Between Biochemical Potency and Cellular Activity

Problem: Your inhibitor has a potent IC50 (e.g., <50 nM) in a biochemical assay, but the EC50 in a cellular assay (e.g., measuring inhibition of cell proliferation) is much higher (e.g., >1 µM), or there is no effect at all.

Causality: This points to a failure of the compound to engage the target in a complex cellular environment. As mentioned in the FAQs, this can be due to poor membrane permeability, active drug efflux, high intracellular ATP concentrations, or compound instability.[11][12] The key is to directly measure target engagement in live cells.

Protocol 2: Measuring Cellular Target Engagement with NanoBRET™

This protocol provides a framework for using the NanoBRET™ Target Engagement Assay (Promega) to quantify inhibitor binding to its target kinase inside living cells.[13]

Objective: To determine the apparent cellular affinity (IC50) of an inhibitor for its target kinase in live cells.

Materials:

-

HEK293 cells (or other suitable cell line)

-

Vector for expressing the target kinase as a NanoLuc® fusion protein

-

NanoBRET™ fluorescent tracer specific for your kinase of interest

-

NanoBRET™ Nano-Glo® Substrate

-

Opti-MEM™ I Reduced Serum Medium

-

Test inhibitor

-

White, 96-well cell culture plates

Procedure:

-

Cell Plating and Transfection:

-

Seed HEK293 cells into a 96-well plate.

-

Transfect the cells with the Kinase-NanoLuc® fusion vector according to the manufacturer's protocol and incubate for 24 hours.

-

-

Compound Treatment:

-

Prepare serial dilutions of your test inhibitor in Opti-MEM.

-

Prepare a treatment solution containing the NanoBRET™ tracer at the recommended concentration. Add the serially diluted inhibitor to this solution.

-

Remove the culture medium from the cells and add the inhibitor/tracer solution. Equilibrate for 2 hours in a CO₂ incubator.

-

-

Signal Detection:

-

Prepare the Nano-Glo® Substrate detection reagent according to the protocol.

-

Add the detection reagent to the wells.

-

Read the plate immediately on a luminometer equipped with two filters to measure donor (460 nm) and acceptor (618 nm) emission simultaneously.

-

-

Data Analysis:

-

Calculate the raw NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

-

Convert the raw ratios to NanoBRET™ units (mBU) by subtracting the background ratio (no tracer control) and multiplying by 1000.

-

Plot the mBU values against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular IC50.

-

Interpreting the Results:

-

Potent Cellular IC50: If the cellular IC50 from the NanoBRET™ assay is close to the biochemical IC50, it confirms the inhibitor can access and bind its target in cells. The lack of phenotypic effect may be due to pathway redundancy or the target not being critical in that specific cell line.

-

Weak Cellular IC50: If the cellular IC50 is significantly higher than the biochemical IC50, it strongly suggests issues with cell permeability or efflux, providing a clear direction for medicinal chemistry optimization.[11]

Part 3: Strategies for Improving Selectivity

Once you have a clear picture of your inhibitor's off-target profile, the next step is rational optimization.

1. Structure-Based Design: Exploit subtle differences between the ATP-binding pockets of your on-target and off-target kinases.[16][17][18] Even small variations in the amino acids lining the pocket can be targeted to improve selectivity. For example, targeting the "gatekeeper" residue, a common point of variation among kinases, can be an effective strategy.[4]

2. Target Inactive Kinase Conformations (Type II Inhibitors): Most pyrimidine-based inhibitors are Type I, binding to the active "DFG-in" conformation of the kinase.[17] Designing inhibitors that bind to the inactive "DFG-out" conformation (Type II inhibitors) can significantly improve selectivity. This is because the inactive state often presents additional, less-conserved binding pockets that can be exploited.[16][17]

3. Covalent Inhibition: If there is a non-conserved cysteine residue near the ATP-binding pocket of your target kinase, designing a covalent inhibitor that forms an irreversible bond with this residue can provide exquisite selectivity and durable target inhibition.[4] However, this requires careful design to avoid off-target reactivity.

4. Bivalent Inhibitors: This advanced strategy involves linking your pyrimidine-based inhibitor to a second molecule or peptide that binds to a distinct, less-conserved site on the kinase surface.[4] This creates a bivalent inhibitor with greatly enhanced affinity and selectivity for the target kinase.

References

- Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. Journal of Biological Chemistry. [URL: https://www.jbc.org/article/S0021-9258(23)02425-4/fulltext]

- Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Future Medicinal Chemistry. [URL: https://www.future-science.com/doi/10.4155/fmc.15.201]

- New technique improves the selectivity of kinase inhibitors. Drug Target Review. [URL: https://www.drugtargetreview.com/news/23971/new-technique-improves-the-selectivity-of-kinase-inhibitors/]

- Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Arabian Journal of Chemistry. [URL: https://www.sciencedirect.com/science/article/pii/S187853522400331X]

- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Bentham Science. [URL: https://www.eurekaselect.com/article/138136]

- Cell-based Tyrosine Kinase Assays, Detect RTK/CTK Signaling. Eurofins Discovery. [URL: https://www.eurofinsdiscoveryservices.com/services/in-vitro-assays/cell-based-assays/tyrosine-kinase-assays/]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2020/md/d0md00275a]

- The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2024/sc/d4sc01088d]

- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [URL: https://www.reactionbiology.com/blog/step-by-step-guide-to-kinase-inhibitor-development]

- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7573449/]

- Technical Support Center: Troubleshooting BTO-1 in Kinase Assays. Benchchem. [URL: https://www.benchchem.com/technical-center/bto-1-troubleshooting]

- Exploration of Type II Binding Mode: A Privileged Approach for Kinase Inhibitor Focused Drug Discovery? ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/jm500212d]

- Strategy toward Kinase-Selective Drug Discovery. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9959929/]

- Selectivity assessment of kinase inhibitors: Strategies and challenges. ResearchGate. [URL: https://www.researchgate.

- Role of Pyridine and Pyrimidine-Based Kinase Inhibitors in Cancer Treatment: Selectivity, Resistance, and Next-Generation Designs. ResearchGate. [URL: https://www.researchgate.

- Comparison of inhibitor binding to various kinases. Cancer Research. [URL: https://aacrjournals.org/cancerres/article/64/7_Supplement/932/502187/Abstract-4040-Comparison-of-inhibitor-binding-to]

- Structural biology in drug design: Selective protein kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/11200508_Structural_biology_in_drug_design_Selective_protein_kinase_inhibitors]

- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Crossfire Oncology. [URL: https://www.crossfireoncology.

- Integrated Single-Dose Kinome Profiling Data is Predictive of Cancer Cell Line Sensitivity to Kinase Inhibitors. bioRxiv. [URL: https://www.biorxiv.org/content/10.1101/2022.12.09.519787v1]

- PhosphoSens®-Kinetic Continuous Fluorescent Intensity (FI) Kinase Assay and Determination of Kinase Inhibitor IC50 Values. AssayQuant. [URL: https://cdn.shopify.com/s/files/1/0553/2903/1847/files/PhosphoSens-Kinetic-Kinase-Assay-IC50-Protocol-2022.pdf]

- Kinase Target Engagement | Kinase Affinity Assay. Promega Corporation. [URL: https://www.promega.com/products/drug-discovery/target-engagement-assays/kinase-target-engagement/]

- Technical Support Center: Troubleshooting Alk-IN-6 Assays. Benchchem. [URL: https://www.benchchem.com/technical-center/alk-in-6-troubleshooting]

- Application Note: Kinase Profiling Assays to Determine Inhibitor Specificity. Benchchem. [URL: https://www.benchchem.com/technical-center/kinase-profiling-assays]

- A cell-based screening assay to identify novel kinase inhibitors. AACR Journals. [URL: https://aacrjournals.org/cancerres/article/80/16_Supplement/4040/700078/Abstract-4040-A-cell-based-screening-assay-to]

- Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. [URL: https://www.researchgate.net/figure/Binding-assays-to-profile-target-engagement-by-kinase-inhibitors-in-vitro-A-DSF-and_fig2_324469608]

- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. [URL: https://www.celtarys.com/blog/optimizing-biochemical-assays-for-kinase-activity-in-drug-discovery/]

- A practical guide for the assay-dependent characterisation of irreversible inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11520610/]

- Identifying and mitigating off-target effects of DNA-PK-IN-9. Benchchem. [URL: https://www.benchchem.com/technical-center/dna-pk-in-9-troubleshooting]

- Integrated single-dose kinome profiling data is predictive of cancer cell line sensitivity to kinase inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10650772/]

- KiSSim: Predicting off-targets from structural similarities in the kinome. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/61ba50563c344d56b42b93e4]

- Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. The Institute of Cancer Research. [URL: https://www.icr.ac.

- KiSSim: Predicting off-targets from structural similarities in the kinome. ResearchGate. [URL: https://www.researchgate.net/publication/354316904_KiSSim_Predicting_off-targets_from_structural_similarities_in_the_kinome]

- Publication Criteria and Requirements for Studies on Protein Kinase Inhibitors What Is Expected?. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c00635]

- Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [URL: https://bmcsystbiol.biomedcentral.com/articles/10.1186/s12918-015-0174-z]

- Re-Discovery of Pyrimidine Salvage as Target in Cancer Therapy. MDPI. [URL: https://www.mdpi.com/2072-6694/14/5/1118]

- A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. BellBrook Labs. [URL: https://www.bellbrooklabs.com/a-guide-to-navigating-hit-prioritization-after-screening-using-biochemical-assays/]

- Kinase assays. BMG LABTECH. [URL: https://www.bmglabtech.

- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/cb50064 unexpected]

- Preclinical characterization of Aurora kinase inhibitor R763/AS703569 identified through an image-based phenotypic screen. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2850209/]

- Direct, indirect and off-target effects of kinase inhibitors. ResearchGate. [URL: https://www.researchgate.net/figure/Direct-indirect-and-off-target-effects-of-kinase-inhibitors-A-In-this-example_fig1_324469608]

Sources

- 1. eurekaselect.com [eurekaselect.com]

- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Strategy toward Kinase-Selective Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. reactionbiology.com [reactionbiology.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. bellbrooklabs.com [bellbrooklabs.com]

- 13. キナーゼ ターゲットエンゲ―ジメント [promega.jp]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. aacrjournals.org [aacrjournals.org]

Validation & Comparative

A Comparative Analysis of 2-Alkyl versus 2-Aryl Pyrimidin-4-amines in Drug Discovery

A Senior Application Scientist's Guide to Structure, Properties, and Biological Activity

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of biologically active molecules, including several approved drugs.[1][2] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of physicochemical properties and biological activity. Among the various substitution patterns, the nature of the substituent at the 2-position of the pyrimidin-4-amine core plays a pivotal role in dictating the molecule's overall profile. This guide provides a comparative study of 2-alkyl versus 2-aryl pyrimidin-4-amines, offering insights into their synthesis, physicochemical characteristics, and structure-activity relationships (SAR), particularly in the context of kinase inhibition.

Physicochemical Properties: A Tale of Two Substituents

The choice between an alkyl and an aryl group at the 2-position significantly influences key physicochemical parameters that govern a compound's "drug-likeness," such as solubility, lipophilicity (logP), and basicity (pKa). These properties, in turn, affect the pharmacokinetic and pharmacodynamic profile of a potential drug candidate.

Aryl substituents, with their extended π-systems, generally impart greater lipophilicity compared to small alkyl groups. This increased lipophilicity can enhance membrane permeability and target engagement within hydrophobic pockets of proteins. However, it often comes at the cost of reduced aqueous solubility, which can pose challenges for formulation and oral bioavailability.[3] Conversely, 2-alkyl pyrimidin-4-amines tend to exhibit greater aqueous solubility, a desirable trait for drug candidates.

The electronic nature of the 2-substituent also modulates the basicity of the pyrimidine ring nitrogens and the exocyclic amino group. The pKa of the pyrimidine core is a critical determinant of its interaction with biological targets and its ionization state at physiological pH.[4]

| Property | 2-Methylpyrimidin-4-amine | 2-Phenylpyrimidin-4-amine | Justification for Comparison |

| Molecular Formula | C5H7N3 | C10H9N3 | Direct comparison of a simple alkyl vs. aryl substituent. |

| Molecular Weight | 109.13 g/mol [5] | 171.20 g/mol [6] | Highlights the difference in size and mass. |

| Calculated logP | 0.3[5] | 1.5[6] | Demonstrates the increased lipophilicity of the aryl group. |

| pKa (basic) | ~6.5 (predicted) | 2.61 (experimental for a related derivative)[1] | The electron-withdrawing nature of the phenyl ring is expected to decrease the basicity of the pyrimidine nitrogens compared to the electron-donating methyl group. |

| Aqueous Solubility | Higher (predicted) | Lower (predicted) | Generally, the less lipophilic alkyl derivative is expected to have higher aqueous solubility. A derivative, 4-[(4-Phenylpyrimidin-2-yl)amino]benzamide, has a very low water solubility of 3.84e-5 mg/L.[1] |

Table 1: Comparative Physicochemical Properties of 2-Methylpyrimidin-4-amine and 2-Phenylpyrimidin-4-amine.

Synthetic Strategies: Building the Core

The synthesis of 2-substituted pyrimidin-4-amines can be achieved through several reliable and versatile methods. The choice of synthetic route often depends on the availability of starting materials and the desired complexity of the final molecule.

Synthesis of 2-Alkyl Pyrimidin-4-amines

A common and straightforward approach to 2-alkyl pyrimidin-4-amines involves the condensation of a β-alkoxyacrylonitrile with an appropriate amidine. For instance, 2-methylpyrimidin-4-amine can be prepared from the reaction of 3-ethoxyacrylonitrile and acetamidine. An alternative route involves the amination of a 2-alkyl-4-chloropyrimidine, which is a versatile intermediate.

Synthesis of 2-Aryl Pyrimidin-4-amines

For the introduction of an aryl moiety at the 2-position, palladium-catalyzed cross-coupling reactions are the methods of choice. The Suzuki-Miyaura coupling of a 2-chloropyrimidin-4-amine with a phenylboronic acid offers a highly efficient and functional group tolerant approach.[7] Another powerful method is the Buchwald-Hartwig amination, which can be used to construct the C-N bond between the pyrimidine core and an aniline derivative.

Figure 1: General synthetic pathways for 2-alkyl and 2-aryl pyrimidin-4-amines.

Structure-Activity Relationships in Kinase Inhibition